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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nickel formate as a

versatile precursor for the preparation of active nickel catalysts. Detailed protocols for catalyst

synthesis and its application in key organic transformations are presented, supported by

quantitative data and mechanistic diagrams to facilitate understanding and implementation in a

research and development setting.

Introduction to Nickel Formate as a Catalyst
Precursor
Nickel formate (Ni(HCOO)₂) is a green, crystalline solid that serves as an effective and

convenient precursor for the generation of finely divided, catalytically active nickel metal or

nickel oxide.[1][2] Its primary advantage lies in its decomposition at relatively low temperatures

to produce pyrophoric, high-surface-area nickel nanoparticles, which are highly active for a

variety of catalytic transformations.[1][3] The thermal decomposition can be controlled to yield

either metallic nickel under inert or reducing atmospheres, or nickel oxide in the presence of air.

[3][4] This allows for the tailored synthesis of the desired active catalyst species.

The use of nickel catalysts is of significant interest in organic synthesis due to nickel's high

catalytic activity, selectivity, and cost-effectiveness compared to precious metals.[5] Nickel

catalysts are employed in a wide range of reactions, including hydrogenation, dehydrogenation,

transfer hydrogenation, and cross-coupling reactions.[5][6][7]
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Preparation of Active Nickel Catalysts from Nickel
Formate
The active nickel catalyst is typically prepared by the thermal decomposition of nickel formate.

The properties of the final catalyst are influenced by the decomposition conditions, such as

temperature, heating rate, and the composition of the surrounding atmosphere.

Anhydrous Nickel Catalyst via Thermal Decomposition
This protocol describes the preparation of a highly active, finely-divided nickel catalyst by the

dry thermal decomposition of nickel formate in an inert atmosphere.[3]

Experimental Protocol:

Place nickel formate dihydrate in a suitable reaction vessel equipped with a stirrer and an

inlet/outlet for gas flow.

Heat the nickel formate dihydrate to 130-140 °C to form the anhydrous salt.[2]

Slowly heat the anhydrous nickel formate over a period of 5 to 20 hours to a final

temperature of 250 to 350 °C under a slow flow of an inert gas such as nitrogen or argon.[3]

A preferred temperature range is 300 to 310 °C.[3]

During the decomposition, the solid material should be gently stirred.

After the decomposition is complete (indicated by the cessation of gas evolution), cool the

resulting finely-divided nickel catalyst to room temperature under the inert atmosphere.

The resulting pyrophoric nickel powder should be handled under an inert atmosphere to

prevent oxidation.

Logical Relationship: Catalyst Preparation Workflow
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Synthesis of Nickel Formate

Catalyst Activation

Nickel(II) Salt
(e.g., NiSO₄, Ni(OAc)₂)
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Ni(HCOO)₂·2H₂O
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Dehydration
(130-140 °C)

Thermal Decomposition
(250-350 °C, Inert Atmosphere)

Active Nickel Catalyst
(Finely Divided Ni⁰)
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Caption: Workflow for the preparation of active nickel catalyst from nickel salts.

Applications in Organic Synthesis
Nickel catalysts derived from nickel formate are highly effective in a variety of organic

transformations.

Hydrogenation Reactions
Nickel-catalyzed hydrogenation is a fundamental process in organic synthesis. Catalysts

derived from nickel formate are active for the hydrogenation of various functional groups.

Experimental Protocol:
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A general procedure for the hydrogenation of olefins using a nickel catalyst precursor is as

follows:[5]

In a glovebox, charge a pressure reactor with the olefin substrate (0.2 mmol) and the nickel

catalyst precursor (1 mol%).

Add the solvent (e.g., 1,2-dimethoxyethane (DME), 0.25 mL).

Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).

Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g.,

18 hours).

After the reaction, carefully vent the hydrogen gas.

Analyze the reaction mixture by GC-FID to determine conversion and yield.

Quantitative Data for Olefin Hydrogenation

Substrate
Catalyst
Loading
(mol%)

H₂
Pressure
(bar)

Temperat
ure (°C)

Time (h)
Conversi
on (%)

Yield (%)

Triphenylet

hylene
1 5 25 15 >99 >99

1-

Dodecene
1 5 25 18 >99 >99

(E)-

Stilbene
1 5 25 18 >99 >99

Data adapted from a study on a highly-reduced nickel(-II) catalyst precursor, demonstrating the

general conditions applicable to nickel-catalyzed hydrogenations.[5]
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Nickel catalysts can facilitate the hydrogenation of carbonates, which can be considered a CO₂

utilization strategy.[8]

Experimental Protocol:

In a high-pressure autoclave, place the nanoporous nickel catalyst, the carbonate substrate

(e.g., NaHCO₃), and deionized water.

Seal the autoclave and purge with hydrogen gas several times.

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 6 MPa).

Heat the mixture to the reaction temperature (e.g., 200 °C) with stirring.

After the reaction time (e.g., 2 hours), cool the autoclave to room temperature and carefully

release the pressure.

Analyze the liquid phase by HPLC to determine the yield of formic acid.

Quantitative Data for Carbonate Hydrogenation

Substrate Catalyst
H₂ Pressure
(MPa)

Temperatur
e (°C)

Time (h)
Formic Acid
Yield (%)

NaHCO₃
Nanoporous

Ni
6 200 2 86.6

KHCO₃
Nanoporous

Ni
6 200 2 92.1

Data sourced from a study on a nanoporous nickel catalyst for the selective hydrogenation of

carbonates.[8]

Transfer Hydrogenation
Transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas,

employing a hydrogen donor molecule instead. Formic acid and its salts are common hydrogen

donors in nickel-catalyzed transfer hydrogenations.[9]
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Experimental Workflow: Transfer Hydrogenation

Unsaturated Substrate
(e.g., Ketone, Olefin)

Reduced Product
(e.g., Alcohol, Alkane)

Hydrogen Transfer

Nickel Catalyst

Hydrogen Donor
(e.g., Formic Acid, Sodium Formate)

Provides Hydride

Byproduct
(e.g., CO₂)

Click to download full resolution via product page

Caption: General scheme for nickel-catalyzed transfer hydrogenation.

Experimental Protocol for Transfer Hydrogenation of Ketones:

To a reaction vessel, add the ketone substrate, a nickel(0) precursor (e.g., formed in situ

from a Ni(II) salt and a reductant), a suitable ligand (e.g., a phosphine ligand), and the

hydrogen donor (e.g., ethanol, which can also serve as the solvent).[10]

Seal the vessel and heat the reaction mixture to the desired temperature with stirring for the

specified time.

Monitor the reaction progress by GC or TLC.

Upon completion, cool the reaction mixture and work up as necessary to isolate the alcohol

product.

Quantitative Data for Transfer Hydrogenation of Ketones with Ethanol
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Substrate Catalyst
Temperature
(°C)

Time (h) Yield (%)

Acetophenone [(dcype)Ni(COD)] 120 24 99

Benzophenone [(dcype)Ni(COD)] 120 24 98

2-Heptanone [(dcype)Ni(COD)] 120 24 95

Data from a study on nickel-catalyzed transfer hydrogenation of ketones using ethanol as the

hydrogen donor.[10]

Dehydrogenation of Formic Acid
Nickel catalysts are effective for the dehydrogenation of formic acid, a promising reaction for

chemical hydrogen storage.[1]

Experimental Protocol:

A reaction vessel is charged with the nickel catalyst.

The system is purged with an inert gas.

Formic acid is introduced into the reactor, which is maintained at the desired temperature.

The gaseous products (H₂ and CO₂) are passed through a trap to remove any unreacted

formic acid and then collected and quantified.

Signaling Pathway: Formic Acid Dehydrogenation
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Caption: Simplified pathway for formic acid dehydrogenation on a nickel catalyst.

C-S Cross-Coupling Reactions
Nickel catalysts facilitate the formation of carbon-sulfur bonds, which are important in

pharmaceuticals and materials science.

Experimental Protocol:

In a glovebox, a reaction tube is charged with the nickel precursor (e.g., Ni(cod)₂), a ligand

(e.g., DPEphos), the aryl triflate, the alkyl thiol, and a base (e.g., KOAc).[7]

A solvent (e.g., toluene) is added, and the tube is sealed.

The reaction mixture is stirred at the specified temperature for the given time.

After cooling, the reaction mixture is filtered and the solvent is removed under reduced

pressure.
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The residue is purified by column chromatography to yield the thioether product.

Quantitative Data for C-S Cross-Coupling

Aryl
Triflate

Alkyl
Thiol

Ligand Base Temp (°C) Time (h) Yield (%)

1-Naphthyl

triflate

1-

Adamantan

ethiol

DPEphos KOAc 80 16 95

2-Naphthyl

triflate

1-

Adamantan

ethiol

DPEphos KOAc 80 16 92

Phenyl

triflate

Cyclohexa

nethiol
DPEphos KOAc 80 16 85

Data adapted from a study on nickel-catalyzed C-S cross-coupling of sterically hindered

substrates.[7]

Catalyst Characterization
The activity and selectivity of the nickel catalyst are highly dependent on its physical and

chemical properties.

Thermogravimetric Analysis (TGA): TGA is used to study the thermal decomposition of

nickel formate. The decomposition of nickel formate dihydrate in air typically shows two

weight loss steps: the first corresponding to dehydration and the second to the

decomposition of the anhydrous salt to form NiO.[4]

X-ray Diffraction (XRD): XRD is used to identify the crystalline phases of the catalyst,

confirming the formation of metallic nickel or nickel oxide after decomposition.

Spectroscopy (IR, XPS): Infrared spectroscopy of adsorbed probe molecules like carbon

monoxide (CO) can provide information about the nature of the nickel surface sites.[11] X-

ray photoelectron spectroscopy (XPS) can be used to determine the oxidation state of nickel

on the catalyst surface.[12]
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Conclusion
Nickel formate is a highly valuable and versatile precursor for the synthesis of active nickel

catalysts. The straightforward preparation of these catalysts via thermal decomposition,

combined with their high activity in a range of important organic transformations, makes them

an attractive option for both academic research and industrial applications. The detailed

protocols and data provided in these notes serve as a practical guide for the effective utilization

of nickel formate-derived catalysts in the modern synthetic chemistry laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Nickel Formate as a
Catalyst Precursor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3367021#using-nickel-formate-as-a-catalyst-
precursor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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